![molecular formula C19H31N5O2 B5500755 N-cyclopropyl-2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5500755.png)

N-cyclopropyl-2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-cyclopropyl-2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide" is a part of a broader class of chemical compounds involving cyclopropane, piperazine, and imidazole units. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

Synthesis Methodology : The synthesis of similar compounds typically involves multi-step processes. For instance, Rajkumar et al. (2014) describe a cyclo condensation synthesis involving diacetyl, aromatic aldehyde, and ammonium acetate using a catalyst in ethanol for similar compounds (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Catalytic Approaches : Specific catalysts, such as SO4 2−/Y2O3, have been used to enhance synthesis efficiency and yield.

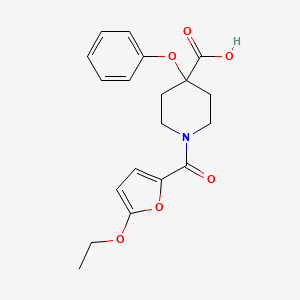

Molecular Structure Analysis

- Complex Structures : The molecular structure of such compounds is typically complex due to the presence of multiple functional groups and rings. This complexity influences their chemical and physical properties significantly.

Chemical Reactions and Properties

Reactivity : The presence of multiple reactive sites, such as the piperazine and imidazole rings, allows for a variety of chemical reactions and interactions. For example, cyclopropane-based conformational restriction in histamine analogs shows significant binding affinity (Kazuta et al., 2003) (Kazuta et al., 2003).

Biological Activity : Compounds in this class have shown various biological activities, including antimicrobial and anticancer properties.

Physical Properties Analysis

Solubility and Stability : The solubility in organic solvents or water can be influenced by the specific structure of the compound. For example, Shibuya et al. (2018) noted a marked enhancement in the aqueous solubility of a similar compound by inserting a piperazine unit (Shibuya et al., 2018).

Melting Point and Boiling Point : These properties are determined by the molecular structure and intermolecular forces present in the compound.

Applications De Recherche Scientifique

Pharmacological Applications

Cognitive Enhancement and Neurological Disorders : Research indicates that pharmacological blockade of central histamine H3 receptors (H3Rs) by novel and selective H3R antagonists enhances cognition in rodents and holds promise for treating neurological disorders. Such antagonists, including piperazine amides, have shown improved safety indices and cognitive performance enhancement in rat models without significant side effects, suggesting potential applications in cognitive enhancement and the treatment of neurological disorders (Fox et al., 2003).

Antimicrobial Applications : The synthesis and evaluation of piperazine derivatives have demonstrated significant antimicrobial activities. These compounds have been found to exhibit excellent antibacterial and antifungal activities compared to standard drugs, indicating their potential as new antimicrobial agents (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Anticancer Applications : Studies have shown that the combination of certain compounds with respiratory chain inhibitors can lead to lethal poisoning of cancer cells. This combination causes a bioenergetic catastrophe culminating in cell death, unveiling a metabolic liability that could be exploited for therapeutic regimens against cancers involving overexpression of specific metabolic pathways (Sica et al., 2019).

Molecular Design and Chemical Synthesis

Dopamine Receptor Modulation : Mimics of specific conformations have been designed and prepared, demonstrating the ability to enhance the binding of dopamine D2 receptor agonists. These findings highlight the role of precise molecular design in modulating neurotransmitter receptor interactions, with implications for the development of therapies for neurological and psychiatric conditions (Baures et al., 1994).

Development of ACAT Inhibitors : The identification and characterization of aqueous-soluble potent inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT) have significant implications for treating diseases involving ACAT-1 overexpression. These inhibitors have shown promising therapeutic results in preclinical models, highlighting their potential in addressing cardiovascular diseases and metabolic disorders (Shibuya et al., 2018).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-cyclopropyl-2-[1-(2,2-dimethylpropyl)-3-oxopiperazin-2-yl]-N-[(1-methylimidazol-2-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N5O2/c1-19(2,3)13-23-10-8-21-18(26)15(23)11-17(25)24(14-5-6-14)12-16-20-7-9-22(16)4/h7,9,14-15H,5-6,8,10-13H2,1-4H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IABIAMNZALPJCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CN1CCNC(=O)C1CC(=O)N(CC2=NC=CN2C)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane](/img/structure/B5500673.png)

![rel-(3S,4S)-4-(dimethylamino)-1-[2-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]-3-pyrrolidinol dihydrochloride](/img/structure/B5500680.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5500690.png)

![1-acetyl-N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]-4-piperidinecarboxamide](/img/structure/B5500721.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-thiophenecarboxamide](/img/structure/B5500735.png)

![N-[1-(1H-benzimidazol-2-yl)-2-(3-nitrophenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5500738.png)

![2-(4-ethylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide](/img/structure/B5500747.png)

![3-isopropyl-N-{2-[(trifluoroacetyl)amino]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5500763.png)

![3-{2-[(2,2-difluoroethyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5500775.png)

![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5500776.png)

![2-(2-methoxyphenyl)-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B5500792.png)